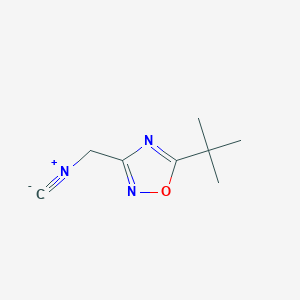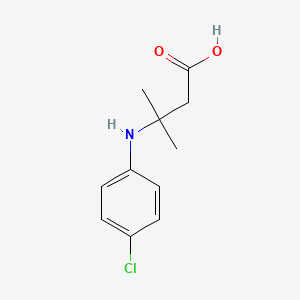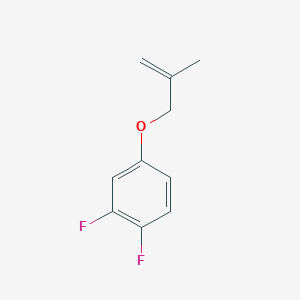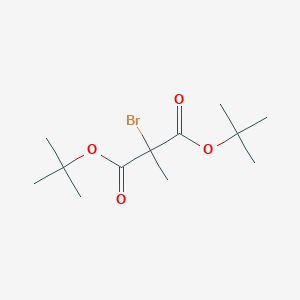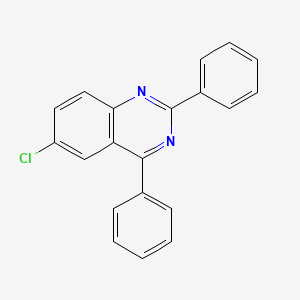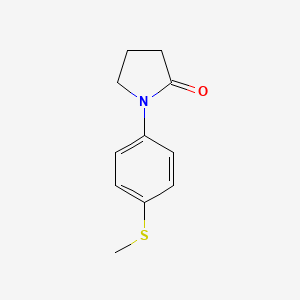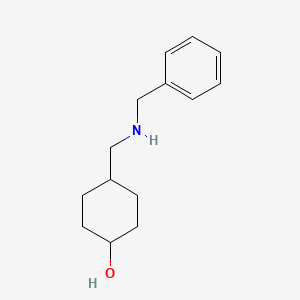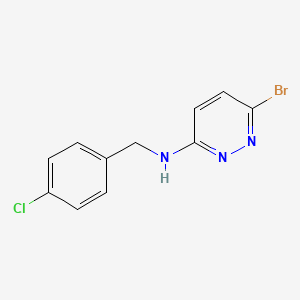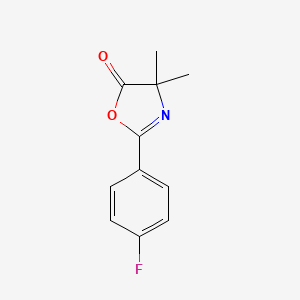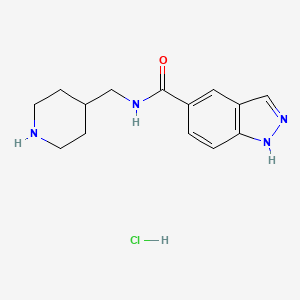
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxamide group at the 5-position of the indazole ring and a piperidinylmethyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indazole with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the indazole attacks a suitable electrophile, such as a piperidinylmethyl halide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide variety of functional groups, such as alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride depends on its specific molecular targets and pathways
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Modulating Ion Channels: The compound may interact with ion channels, affecting the flow of ions across cell membranes and altering cellular activity.
Comparaison Avec Des Composés Similaires
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as:
1h-Indazole-5-carboxamide,n-(3,4-dichlorophenyl)-1-methyl-: This compound has a similar indazole core but different substituents, which may result in different chemical and biological properties.
1h-Indazole-5-carboxamide,n-(4-piperidinylmethyl)-,hydrobromide: This compound is similar but has a different counterion (hydrobromide instead of hydrochloride), which may affect its solubility and stability.
Propriétés
Formule moléculaire |
C14H19ClN4O |
|---|---|
Poids moléculaire |
294.78 g/mol |
Nom IUPAC |
N-(piperidin-4-ylmethyl)-1H-indazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18N4O.ClH/c19-14(16-8-10-3-5-15-6-4-10)11-1-2-13-12(7-11)9-17-18-13;/h1-2,7,9-10,15H,3-6,8H2,(H,16,19)(H,17,18);1H |
Clé InChI |
OBFPMTZGXOIUTR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CNC(=O)C2=CC3=C(C=C2)NN=C3.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
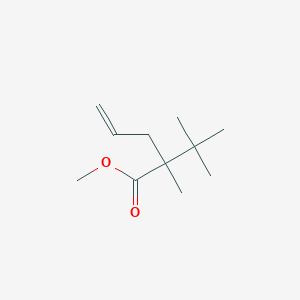

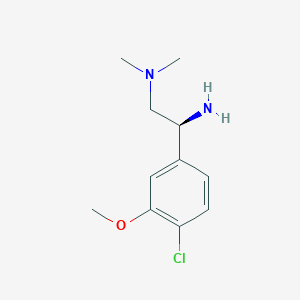
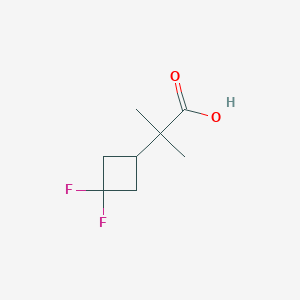
![1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8377289.png)
